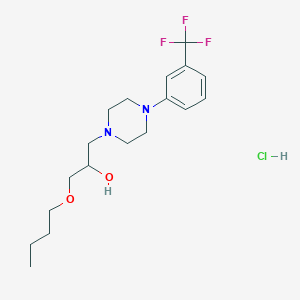

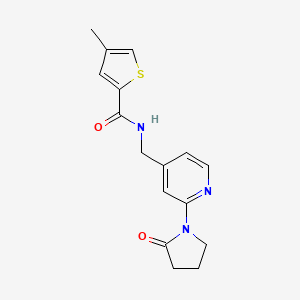

![molecular formula C11H12BrN B3008544 (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane CAS No. 956037-89-1](/img/structure/B3008544.png)

(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis analysis would involve a detailed examination of these reactions, including the reagents and conditions used .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions used in its synthesis, as well as any other reactions it may participate in .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting and boiling points, solubility, and reactivity. These properties can often be predicted based on the compound’s structure and are typically confirmed through experimentation .Applications De Recherche Scientifique

Synthesis and Potential in Cancer Therapy

A study by Staněk et al. (1991) details the synthesis of novel compounds including 1-azabicyclo[3.1.0]hexane derivatives. These compounds have shown promising results in inhibiting the human placental aromatase enzyme, which is crucial for converting androgens to estrogens. This inhibition suggests potential applications in the endocrine therapy of hormone-dependent tumors, such as breast cancer (Staněk et al., 1991).

Nonnarcotic Analgesic Agents

Epstein et al. (1981) synthesized a series of 1-aryl-3-azabicyclo[3.1.0]hexanes, including compounds like Bicifadine. These compounds demonstrated significant analgesic potency in various assays, indicating their potential as nonnarcotic analgesic agents (Epstein et al., 1981).

Novel Synthetic Methods

Hayashi et al. (2009) established an effective method for forming 1-azabicyclo[3.1.0]hexane, providing a pathway for synthesizing various pyrrolidines and piperidines. This synthesis method can contribute to the development of diverse pharmaceutical compounds (Hayashi et al., 2009).

Heterocyclic Intermediate Synthesis

Sirois et al. (2018) describe a scalable synthesis of a heterocyclic intermediate, specifically a triazolyl azabicycle. The synthesis method developed is robust and efficient, offering a practical approach to producing these important intermediates for further pharmaceutical applications (Sirois et al., 2018).

Modular Synthesis Approach

Harris et al. (2017) report a modular approach to synthesize 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, which are of great interest to the pharmaceutical industry. This approach includes Suzuki-Miyaura and Chan-Evans-Lam coupling reactions and provides a way to construct these compounds with a broad range of aryl and heteroaryl bromides and chlorides (Harris et al., 2017).

Diastereoselective Synthesis

Shevtsov et al. (2002) developed a general method for synthesizing substituted 1,3,6-triazabicyclo[3.1.0]hexanes. The method demonstrates diastereoselective reactions with various carbonyl compounds, leading to the formation of two racemates, which is significant for the synthesis of complex chiral structures (Shevtsov et al., 2002).

Lipase-Catalyzed Synthesis

Tsuji et al. (1999) outlined an efficient method for preparing optically active enantiomers of a cyclopropyl chiral synthon. Using lipase Amano PS, they achieved high enantiomeric purity, demonstrating the potential of enzyme-catalyzed methods in the synthesis of chiral compounds (Tsuji et al., 1999).

Antimalarial Activities

Ningsanont et al. (2003) evaluated the derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate for their antimalarial activities. These derivatives showed in vitro activity against P. falciparum, indicating their potential as antimalarial agents (Ningsanont et al., 2003).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7H2/t9-,11+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJRUTSPEDPIBP-KOLCDFICSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@]1(CNC2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

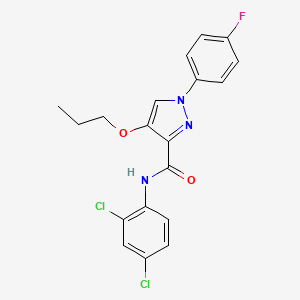

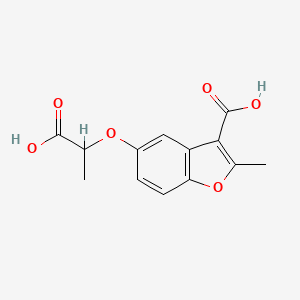

![1-[(Tetrahydro-2H-pyran-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3008466.png)

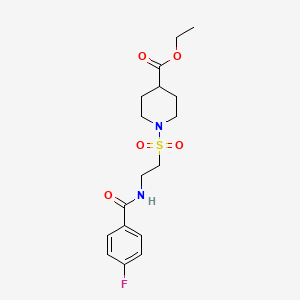

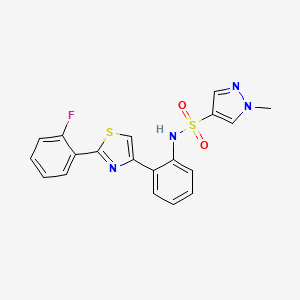

![1-{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,4-dihydro-2,3-pyrazinedione](/img/structure/B3008469.png)

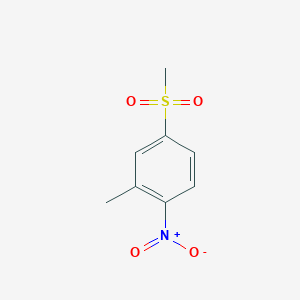

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B3008471.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008473.png)

![3-(2-Methoxyethyl)-5-[4-(trifluoromethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3008479.png)

![({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine](/img/structure/B3008482.png)

![(2-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3008483.png)